(4-Methoxy-4-methylcyclohexyl)methanamine
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Overview
Description
(4-Methoxy-4-methylcyclohexyl)methanamine is an organic compound that belongs to the class of cyclohexylamines. This compound is characterized by a cyclohexane ring substituted with a methoxy group and a methyl group at the 4-position, and a methanamine group attached to the ring. It is used in various chemical reactions and has applications in different fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of (4-Methoxy-4-methylcyclohexyl)methanamine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methoxycyclohexanone and methylamine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents like methanol or ethanol. The reaction temperature is maintained at around 60-80°C.
Catalysts: Catalysts such as palladium on carbon (Pd/C) or Raney nickel may be used to facilitate the reaction.
Purification: The product is purified using techniques like distillation or recrystallization to obtain the desired compound in high purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes. The use of automated systems ensures precise control over reaction parameters, leading to higher yields and consistent product quality.
Chemical Reactions Analysis
Types of Reactions
(4-Methoxy-4-methylcyclohexyl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) to produce alcohols or amines.
Substitution: The methoxy group can be substituted with other functional groups using reagents like halogens (e.g., bromine or chlorine) under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution Reagents: Halogens (bromine, chlorine)
Major Products Formed
Oxidation Products: Ketones, carboxylic acids
Reduction Products: Alcohols, amines
Substitution Products: Halogenated derivatives
Scientific Research Applications
(4-Methoxy-4-methylcyclohexyl)methanamine has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action of (4-Methoxy-4-methylcyclohexyl)methanamine involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or modulator, affecting biochemical processes within cells. The exact molecular targets and pathways depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
4-Methoxybenzylamine: A compound with a similar methoxy group but different structural framework.
4-Methylcyclohexylamine: Lacks the methoxy group but shares the cyclohexylamine structure.
Methenamine: A related compound with a different functional group arrangement.
Uniqueness
(4-Methoxy-4-methylcyclohexyl)methanamine is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to participate in distinct chemical reactions and exhibit specific biological activities that differentiate it from similar compounds.
Properties
Molecular Formula |
C9H19NO |
---|---|
Molecular Weight |
157.25 g/mol |
IUPAC Name |
(4-methoxy-4-methylcyclohexyl)methanamine |
InChI |
InChI=1S/C9H19NO/c1-9(11-2)5-3-8(7-10)4-6-9/h8H,3-7,10H2,1-2H3 |
InChI Key |
RPFBQXAFTZEOOD-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC(CC1)CN)OC |
Origin of Product |
United States |
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